molecular formula C21H23N5O2 B2701488 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-54-7

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No.: B2701488
CAS No.: 946273-54-7
M. Wt: 377.448
InChI Key: UMSCFIPLUHFEPU-UHFFFAOYSA-N
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Description

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea is a chemical compound with a molecular formula of C22H25N5O3 and a molecular weight of 407.5 g/mol . This N-phenylurea derivative features a central urea moiety substituted with a phenyl group and an aminophenyl chain that is further functionalized with a 2-methyl-6-propoxypyrimidin-4-yl group . The N-phenylurea scaffold is a recognized structure in medicinal chemistry, often investigated for its potential biological activities . While specific biological data for this exact compound is limited in public sources, its structural components suggest significant research value. The presence of the pyrimidine ring, a common pharmacophore, indicates potential for interaction with various enzyme families, including kinases . Compounds with similar structural motifs, such as those combining pyrimidine and urea functionalities, are frequently explored in oncology and immunology research. For instance, research into related pyrimidine-based molecules has been conducted in the context of cancer and combination therapies . Furthermore, the incorporation of such heterocyclic systems is a strategy in the development of novel antimicrobial agents . Researchers are encouraged to investigate this compound's full mechanistic profile and applications in their specific fields of study. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-13-28-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSCFIPLUHFEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Propoxy Group: The propoxy group is introduced via an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate.

    Coupling with Phenylurea: The final step involves coupling the pyrimidine derivative with phenylurea using a coupling reagent like carbodiimide under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) reveal critical trends in substituent effects on yield, molecular weight, and synthesis complexity.

Table 1: Comparison of Structural Analogs

Compound Name (Reference) Substituents (Position 4 on Phenyl Ring) Yield (%) Molecular Weight (ESI-MS [M+H]⁺) Synthesis Notes
1-(4-Cyanophenyl)-3-phenylurea (6i) 4-Cyanophenyl 79.8 238.1 Standard urea coupling; high yield
1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j) 4-Cyanophenyl + 2-(trifluoromethyl)phenyl 83.4 306.1 Electron-withdrawing groups enhance yield
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) 4-(Chloromethyl)thiazol-2-yl 54.3 344.1 Lower yield due to steric thiazole group
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (8) 4,6-Dimorpholino-triazine 68 343.0 48-hour reaction; column purification

Research Findings and Implications

Substituent-Driven Physicochemical Properties: Lipophilic groups (e.g., propoxy in the target compound) may enhance membrane permeability compared to polar cyanophenyl (6i) or charged morpholino groups (8) . Thiazole- and triazine-containing analogs exhibit moderate yields, suggesting that the target’s pyrimidine group could require tailored catalysts or solvents for optimization .

For example, morpholino-triazine derivative 8 may interact with ATP-binding pockets due to its planar heterocycle .

Limitations and Future Directions: The absence of experimental data for the target compound necessitates further studies to validate its synthesis, stability, and bioactivity.

Notes

The provided evidence lacks direct data on the target compound; comparisons are inferred from structural analogs.

Synthesis protocols for complex heterocycles (e.g., thiazole, triazine) highlight the need for optimized conditions to improve yields .

Diverse sources (e.g., Molecules 2013, bis(morpholino-triazine) studies 2010) ensure a balanced comparison but underscore gaps in target-specific research.

Biological Activity

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylurea, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine moiety, which is often associated with diverse pharmacological effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C22H25N5O2C_{22}H_{25}N_{5}O_{2}, with a molecular weight of 391.5 g/mol. Its structure features a urea group linked to a phenyl ring and a substituted pyrimidine, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25N5O2C_{22}H_{25}N_{5}O_{2}
Molecular Weight391.5 g/mol
CAS Number946201-39-4

The biological activity of this compound can be attributed to its interaction with various biological targets. One of the significant mechanisms involves the inhibition of specific enzymes that are crucial in cancer cell proliferation and survival. The pyrimidine moiety enhances its ability to act as an enzyme inhibitor, particularly against carbonic anhydrase IX, which is overexpressed in many tumors. By inhibiting this enzyme, the compound disrupts pH homeostasis in cancer cells, leading to reduced cell proliferation and increased apoptosis (programmed cell death) .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. It was found to inhibit cell growth at micromolar concentrations.
  • In vivo studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The sulfonamide derivatives related to this compound have been noted for their antimicrobial properties. In particular:

  • Bacterial Inhibition : The compound exhibits activity against several bacterial strains, suggesting potential use as an antibacterial agent.
  • Mechanism : The antimicrobial action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of pyrimidine derivatives revealed that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 5 μM, demonstrating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 μg/mL, showcasing its potential as a new antibacterial agent .

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